molecular formula C12H13N3O2 B14888421 3-(2-hydroxyphenyl)-N-(1H-pyrazol-4-yl)propanamide

3-(2-hydroxyphenyl)-N-(1H-pyrazol-4-yl)propanamide

Cat. No.: B14888421
M. Wt: 231.25 g/mol
InChI Key: DXKFPFHRCBRLKQ-UHFFFAOYSA-N
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Description

3-(2-hydroxyphenyl)-N-(1H-pyrazol-4-yl)propanamide is an organic compound that features a hydroxyphenyl group and a pyrazolyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyphenyl)-N-(1H-pyrazol-4-yl)propanamide typically involves the reaction of 2-hydroxybenzaldehyde with 4-hydrazinylpyrazole to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently acylated with a suitable acylating agent to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyphenyl)-N-(1H-pyrazol-4-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-hydroxyphenyl)-N-(1H-pyrazol-4-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-hydroxyphenyl)-N-(1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyphenyl group can participate in hydrogen bonding, while the pyrazolyl group can engage in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-hydroxyphenyl)-N-(1H-pyrazol-3-yl)propanamide
  • 3-(2-hydroxyphenyl)-N-(1H-pyrazol-5-yl)propanamide
  • 3-(2-hydroxyphenyl)-N-(1H-imidazol-4-yl)propanamide

Uniqueness

3-(2-hydroxyphenyl)-N-(1H-pyrazol-4-yl)propanamide is unique due to the specific positioning of the pyrazolyl group, which can influence its binding affinity and selectivity towards certain molecular targets. This positional isomerism can result in different biological activities and chemical reactivity compared to its analogs .

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-N-(1H-pyrazol-4-yl)propanamide

InChI

InChI=1S/C12H13N3O2/c16-11-4-2-1-3-9(11)5-6-12(17)15-10-7-13-14-8-10/h1-4,7-8,16H,5-6H2,(H,13,14)(H,15,17)

InChI Key

DXKFPFHRCBRLKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NC2=CNN=C2)O

Origin of Product

United States

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